molecular formula C11H7ClO2S B6381028 4-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% CAS No. 1262000-66-7

4-(5-Formylthiophen-2-yl)-2-chlorophenol, 95%

Cat. No. B6381028
CAS RN: 1262000-66-7
M. Wt: 238.69 g/mol
InChI Key: PHNYZCCYLSKRIB-UHFFFAOYSA-N
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Description

4-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% (4-FTCP-95) is a chemical compound that has been studied for its potential applications in scientific research. It is a synthetic compound composed of a phenol group and a formylthiophenyl group, with a chlorine atom attached to the phenol group. 4-FTCP-95 has been studied for its potential applications in biochemistry, physiology, and laboratory experiments.

Mechanism of Action

The mechanism of action of 4-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including cytochrome P450s. It is also believed to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells and proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% are not fully understood. However, it has been shown to have an inhibitory effect on cytochrome P450s, which are enzymes involved in drug metabolism. It has also been shown to have an antioxidant effect, which may protect cells and proteins from oxidative damage.

Advantages and Limitations for Lab Experiments

The use of 4-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive and easily accessible compound, and it can be easily synthesized from commercially available starting materials. Additionally, it has been shown to have an inhibitory effect on cytochrome P450s, which can be useful in drug metabolism studies. However, its mechanism of action is not fully understood, and its effects on biochemical and physiological processes are not well studied.

Future Directions

The potential future directions for 4-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in laboratory experiments. Additionally, further research could be conducted into the effects of 4-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% on other enzymes, as well as its potential applications in drug metabolism and drug delivery studies. Finally, further research could be conducted into the potential therapeutic applications of 4-(5-Formylthiophen-2-yl)-2-chlorophenol, 95%, such as its potential use as an antioxidant or anti-inflammatory agent.

Synthesis Methods

4-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% is synthesized using a two-step reaction. The first step involves the reaction of 2-chlorophenol and 5-formylthiophene in the presence of sulfuric acid and water. This reaction yields 4-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% and sulfuric acid as the byproducts. The second step involves the purification of 4-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% using a combination of distillation and crystallization. The purity of the 4-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% can be determined using thin-layer chromatography.

Scientific Research Applications

4-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% has been studied for its potential applications in scientific research. It has been used to study the effects of reactive oxygen species on cell membranes, as well as to study the effects of various drugs on enzyme activity. It has also been used to study the effects of various compounds on the activity of various enzymes, such as cytochrome P450s.

properties

IUPAC Name

5-(3-chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-9-5-7(1-3-10(9)14)11-4-2-8(6-13)15-11/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNYZCCYLSKRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(S2)C=O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685921
Record name 5-(3-Chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde

CAS RN

1262000-66-7
Record name 5-(3-Chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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